N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of N-(2, 4’-dioxo-1, 2-dihydro-3’H-spiro [indole-3, 2’- [1, 3] thiazolidin]-3’-yl)-2 -hydroxybenzamide derivatives were synthesized by cyclization of isatin hydrazones with thioglycolic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra of a related compound were reported .Chemical Reactions Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties used in the synthesis of valuable organic combinations . They have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Scientific Research Applications
Inhibition of Enzymatic Activities
One prominent application is the synthesis and biochemical evaluation of derivatives as inhibitors of specific enzymes. For example, derivatives have been synthesized to act as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a critical role in various physiological and pathological processes, including neurodegeneration and immune response. Compounds demonstrated potent inhibition in vitro and showed significant effects in vivo, suggesting potential for exploring pathological roles of the kynurenine pathway and therapeutic applications (Röver et al., 1997).
Anticancer Activities
Another significant area of research involves the synthesis of derivatives for evaluating their potential anticancer activities. Novel derivatives have been synthesized and tested against various cancer cell lines, with some compounds showing promising anticancer potential. For instance, certain derivatives exhibited significant inhibitory activity against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), highlighting the potential for developing new anticancer agents (Tsai et al., 2016).
Antimicrobial Activities
Research into the antimicrobial properties of related compounds has shown high anti-Mycobacterium smegmatis activity, suggesting potential applications in developing new antimicrobial agents to combat bacterial infections (Yolal et al., 2012).
COX-2 Inhibition for Anti-inflammatory Purposes
Derivatives have also been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing potent and selective inhibition. This activity is crucial for the development of anti-inflammatory drugs that target COX-2 specifically, reducing the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, JTE-522 was identified as a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Future Directions
Thiazolidine derivatives, which include “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-3-1-4-15(11-12)24(21,22)17-13-5-7-14(8-6-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJBGGYWVXICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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